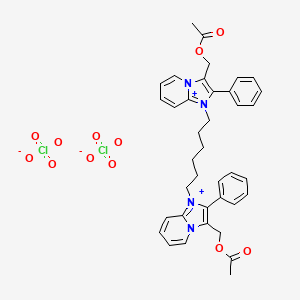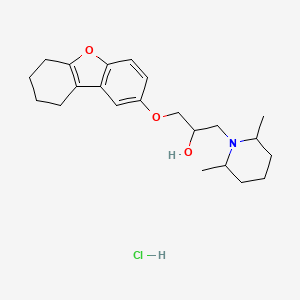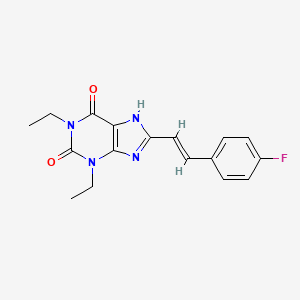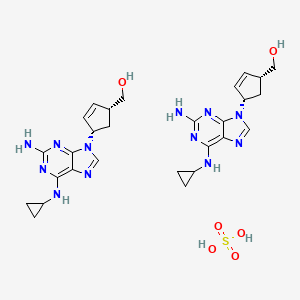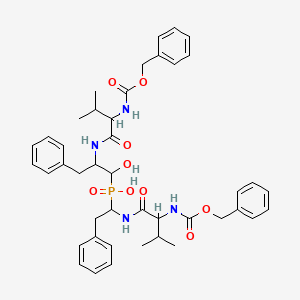
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including hydroxyl, ester, and phosphoric acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Tetraaza Backbone: This step may involve the reaction of amines with appropriate carbonyl compounds under controlled conditions.
Introduction of Phosphoric Acid Group: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride.
Esterification: The ester groups can be introduced via esterification reactions using alcohols and carboxylic acids.
Oxidation: The hydroxyl groups may be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions could occur at the ester or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
相似化合物的比较
Similar Compounds
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid derivatives: Compounds with similar backbones but different functional groups.
Phosphoric Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
CAS 编号 |
146063-30-1 |
|---|---|
分子式 |
C43H53N4O9P |
分子量 |
800.9 g/mol |
IUPAC 名称 |
[1-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropyl]-[1-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C43H53N4O9P/c1-29(2)37(46-42(51)55-27-33-21-13-7-14-22-33)39(48)44-35(25-31-17-9-5-10-18-31)41(50)57(53,54)36(26-32-19-11-6-12-20-32)45-40(49)38(30(3)4)47-43(52)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-38,41,50H,25-28H2,1-4H3,(H,44,48)(H,45,49)(H,46,51)(H,47,52)(H,53,54) |
InChI 键 |
GETYISFOACURQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(O)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



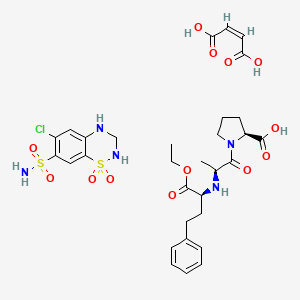


![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)





